Dimetilan

描述

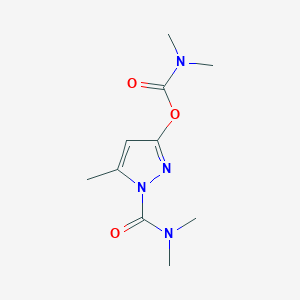

Dimetilan (CAS 644-64-4) is a carbamate insecticide with the molecular formula C₁₀H₁₆N₄O₃ and a molecular weight of 240.26 g/mol . It exists as a colorless solid (technical grade: yellow to reddish-brown) with a melting point of 68–71°C (pure) or 55–65°C (technical). It is soluble in water, ethanol, acetone, and chlorinated solvents but hydrolyzes under acidic or alkaline conditions .

准备方法

Synthetic Routes and Reaction Conditions: Dimetilan can be synthesized through a multi-step process involving the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with dimethylamine and phosgene. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the concentration of impurities and ensure compliance with safety standards .

化学反应分析

Types of Reactions: Dimetilan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

科学研究应用

Historical Context and Initial Applications

Dimetilan was widely utilized in agricultural settings due to its effectiveness against soil-borne pests. Crops such as cotton, potatoes, and sugarcane benefited from its application, which targeted a range of agricultural pests while exhibiting relatively low toxicity to mammals when used according to guidelines. The compound operates by inhibiting the enzyme acetylcholinesterase in insects, leading to paralysis and death of the pests. This mechanism of action is similar to that of other carbamate insecticides, making it a significant player in pest control during its peak usage years.

Current Research Focus

Due to increasing concerns regarding environmental and health risks associated with pesticide use, many countries have banned this compound. Current research is concentrated on the following areas:

- Environmental Persistence : Studies have investigated how long this compound remains active in soil and water systems. Research indicates that it can persist for extended periods, raising concerns about long-term contamination.

- Biodegradation Potential : Understanding how this compound breaks down in the environment is crucial for assessing its risks. Research is ongoing to identify microbial processes that can degrade this compound effectively.

- Impact on Non-target Organisms : Investigations into how this compound affects non-target species, such as earthworms and beneficial insects, are vital for evaluating its ecological footprint .

- Analytical Detection Methods : Developing robust methods for detecting this compound in environmental samples is essential for monitoring its presence and assessing contamination levels. Techniques such as gas chromatography and mass spectrometry are commonly employed for this purpose.

Comparative Analysis with Other Insecticides

This compound's profile can be compared with other carbamate compounds to highlight its unique characteristics:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| This compound | C10H16N4O3 | Low toxicity to mammals; effective against various agricultural pests; inhibition of acetylcholinesterase. |

| Carbaryl | C12H15N | Broad-spectrum insecticide; highly toxic to mammals. |

| Methomyl | C5H10N2O2S | Used as an insecticide; more toxic than this compound. |

| Propoxur | C11H15N2O3 | Effective against household pests; less persistent than this compound. |

This compound stands out due to its specific mechanism of action targeting acetylcholinesterase while maintaining lower toxicity towards non-target organisms compared to other carbamates like carbaryl and methomyl. This relative safety profile makes it a candidate for integrated pest management strategies despite its environmental concerns .

Agricultural Use in Cotton Farming

A study conducted on cotton farms revealed that this compound effectively controlled pest populations without significant adverse effects on beneficial insects when applied according to recommended guidelines. However, subsequent soil tests indicated residual levels that could pose risks to future crops.

Environmental Impact Assessment

Research conducted in regions where this compound was heavily used showed long-term persistence in soil samples, leading to recommendations for monitoring programs aimed at assessing the ecological health of these areas.

Biodegradation Studies

Laboratory studies focused on the biodegradation of this compound demonstrated that certain microbial strains could significantly reduce its concentration over time, suggesting potential bioremediation strategies for contaminated sites.

作用机制

Dimetilan exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals between nerve cells. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately resulting in their death . The molecular targets and pathways involved include the active site of acetylcholinesterase, where this compound forms a reversible complex .

相似化合物的比较

Key Properties and Uses:

- Toxicity : Oral LD₅₀ in rats is 25 mg/kg, and dermal LD₅₀ is 600–700 mg/kg, indicating moderate acute toxicity .

- Mode of Action : Like other carbamates, Dimetilan inhibits acetylcholinesterase (AChE), leading to acetylcholine accumulation at nerve synapses, causing neurotoxicity .

Comparative Analysis with Similar Carbamate Compounds

Chemical and Physical Properties

Table 1: Chemical Properties of this compound vs. Other Carbamates

Key Observations :

- This compound exhibits higher water solubility than carbaryl and carbofuran but lower than methomyl, impacting its environmental mobility .

Toxicological Profiles

Table 2: Toxicity and Health Effects

Key Findings :

- This compound’s association with CNS tumors in epidemiological studies (HR = 3.85 for gliomas with 20-year exposure) highlights its chronic risks, similar to fenoxycarb and formetanate .

Environmental Persistence and Degradation

Hydrolysis Rates in Water :

- This compound : Hydrolyzes rapidly at pH > 8 (half-life < 7 days) but persists longer in neutral or acidic conditions .

- Carbaryl : Stable at pH 5–7 (half-life > 100 days) but degrades quickly in alkaline environments .

- Methomyl : Highly water-soluble and prone to photodegradation, with a half-life of 6–30 days in surface water .

Environmental Impact :

- This compound’s moderate Koc (100–300 mL/g) suggests moderate soil adsorption, reducing groundwater contamination risk compared to carbofuran (Koc = 22–320 mL/g) .

Regulatory and Hazard Classifications

生物活性

Dimetilan, chemically known as N,N-dimethyl-2-(4-methylphenyl)acetamide, is a synthetic compound classified as a carbamate insecticide. It has garnered attention due to its significant biological activity, particularly its role as an acetylcholinesterase inhibitor. This article will explore the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant research findings.

This compound exerts its biological effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter involved in transmitting nerve impulses. When AChE is inhibited, acetylcholine accumulates in the synaptic cleft, leading to continuous stimulation of the nervous system in insects. This results in paralysis and ultimately death of the target pests, making this compound an effective insecticide against various agricultural pests while posing low toxicity risks to mammals when used according to guidelines .

Toxicity Profile

The toxicity of this compound has been assessed through various studies, primarily focusing on its acute and chronic effects on non-target organisms. The following table summarizes the LD50 values for this compound and related carbamate compounds:

| Compound | LD50 (mg/kg) | Route of Exposure | Classification |

|---|---|---|---|

| This compound | 1000-2000 | Oral | Class II (Slightly Hazardous) |

| Carbamate A | 50-500 | Oral | Class I (Highly Hazardous) |

| Carbamate B | 2000-4000 | Dermal | Class III (Moderately Hazardous) |

These classifications indicate that while this compound has a relatively higher LD50 compared to some other carbamates, it is still essential to handle it with care due to potential risks associated with exposure.

1. Environmental Impact Studies

Research has indicated that this compound can be detected in environmental samples using advanced analytical methods such as gas chromatography and mass spectrometry. These methods are crucial for monitoring its presence in soil and water, highlighting the need for careful application practices to minimize environmental contamination.

3. Comparative Studies with Other Insecticides

This compound has been compared with other insecticides in terms of efficacy and safety profiles. For instance, it has shown similar effectiveness against common agricultural pests but with a lower toxicity profile for non-target organisms compared to more hazardous alternatives like organophosphates .

常见问题

Basic Research Questions

Q. What standardized experimental protocols are recommended for assessing Dimetilan’s cholinesterase inhibition in vitro?

- Methodological Answer : Use spectrophotometric assays to measure acetylcholinesterase (AChE) activity pre- and post-exposure to this compound. Include controls with known AChE inhibitors (e.g., physostigmine) for calibration. Ensure enzyme purity and standardized buffer conditions (pH 7.4, 25°C) to minimize variability . For reproducibility, document reagent sources, equipment calibration, and statistical methods (e.g., ANOVA for dose-response analysis) .

Q. How can researchers validate the identity and purity of newly synthesized this compound analogs?

- Methodological Answer : Combine spectroscopic techniques (NMR, IR, mass spectrometry) for structural confirmation. For purity, use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) and report retention times. Cross-reference spectral data with literature for known compounds or provide elemental analysis for novel derivatives .

Q. What epidemiological data sources are critical for contextualizing this compound’s toxicity in human studies?

- Methodological Answer : Retrospective cohort studies from agricultural regions (e.g., developing countries) where carbamate exposure is prevalent. Prioritize peer-reviewed datasets with documented exposure levels, symptomatology (e.g., cholinergic crisis reports), and confounding factor adjustments (e.g., co-exposure to organophosphates) . Validate findings using case-control studies or biomarker analyses (e.g., erythrocyte AChE activity) .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo neurotoxicity data for this compound be resolved?

- Methodological Answer : Conduct species-specific pharmacokinetic studies to assess metabolic activation (e.g., liver microsome assays). Compare in vitro IC50 values with in vivo LD50 data in model organisms (e.g., rodents). Use computational modeling (e.g., QSAR) to predict bioavailability and blood-brain barrier penetration . Address discrepancies through dose-response alignment and metabolite profiling .

Q. What experimental designs are optimal for studying this compound’s environmental persistence under variable conditions?

- Methodological Answer : Simulate environmental matrices (soil, water) with controlled variables (pH, temperature, microbial activity). Use LC-MS/MS to quantify degradation products (e.g., oximes) and half-life calculations. Include abiotic controls (e.g., autoclaved samples) to distinguish microbial vs. chemical degradation pathways. Validate with field studies in agricultural runoff zones .

Q. How can researchers reconcile conflicting reports on this compound’s reproductive toxicity across animal models?

- Methodological Answer : Perform systematic reviews with meta-analysis to identify confounding factors (e.g., dosing regimens, species sensitivity). Design cross-species experiments using standardized protocols (e.g., OECD guidelines). Include endocrine disruption markers (e.g., serum hormone levels, histopathology) and epigenetic endpoints (e.g., DNA methylation) .

Q. Methodological and Analytical Challenges

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound exposure studies?

- Methodological Answer : Use non-parametric models (e.g., Hill equation, probit analysis) for sigmoidal curves. Apply bootstrapping to estimate confidence intervals for EC50 values. For censored data (e.g., survival studies), employ Kaplan-Meier analysis or Cox proportional hazards models .

Q. How should researchers address ethical constraints when studying this compound’s chronic toxicity in human populations?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for retrospective data use. Prioritize non-invasive biomarkers (e.g., urinary metabolites) over clinical sampling. For animal studies, follow ARRIVE guidelines for humane endpoints and sample size justification .

Cross-Disciplinary and Innovation-Driven Questions

Q. What computational tools can enhance the prediction of this compound’s interaction with non-target enzymes?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against protein databases (e.g., PDB). Validate predictions with enzyme inhibition assays. Integrate machine learning models trained on carbamate-protein interaction datasets to prioritize high-risk targets .

Q. How can omics technologies (e.g., transcriptomics, metabolomics) elucidate this compound’s sublethal effects?

- Methodological Answer : Apply RNA-seq to identify differentially expressed genes in exposed organisms (e.g., zebrafish embryos). Pair with LC-MS-based metabolomics to map disrupted pathways (e.g., acetylcholine synthesis). Use pathway enrichment tools (e.g., MetaboAnalyst) to integrate multi-omics data and identify biomarkers .

属性

IUPAC Name |

[1-(dimethylcarbamoyl)-5-methylpyrazol-3-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-7-6-8(17-10(16)13(4)5)11-14(7)9(15)12(2)3/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBIYWSVMRVKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)N(C)C)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 | |

| Record name | DIMETILAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041880 | |

| Record name | Dimetilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimetilan is a colorless solid. The technical product is a yellow to reddish-brown solid. Used as an insecticide for insect control on livestock, especially housefly control. It is no longer produced commercially in the U.S. (EPA, 1998), Colorless to red-brown solid; [Hawley] Colorless solid; Technical form: light yellow to reddish-brown solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |

| Record name | DIMETILAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimetilan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

392 to 410 °F at 13 mmHg (EPA, 1998), 200-210 °C at 13 mm Hg | |

| Record name | DIMETILAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETILAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily sol in chlorobenzene, Readily soluble in chloroform, dimethylformamide; soluble in ethanol, acetone, xylene and other organic solvents, 24% in water at 25 °C | |

| Record name | DIMETILAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0001 mmHg at 68 °F (EPA, 1998), 0.000097 [mmHg], 9.7X10-5 mm Hg at 20 °C | |

| Record name | DIMETILAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimetilan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETILAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... cholinesterase inhibitor. ... | |

| Record name | DIMETILAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid | |

CAS No. |

644-64-4 | |

| Record name | DIMETILAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimetilan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimetilan [BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimetilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimetilan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETILAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S53KQ82I35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETILAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

154 to 160 °F; 131 to 149 °F technical grade (EPA, 1998), 68-71 °C, Light yellow to reddish-brown crystalline solid, MP: 55-65 °C /Technical/ | |

| Record name | DIMETILAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETILAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。